5-methyl-4-(3-nitrophenyl)-1-H-imidazole
Description
5-Methyl-4-(3-nitrophenyl)-1H-imidazole is a nitro-substituted imidazole derivative characterized by a methyl group at position 5 and a 3-nitrophenyl group at position 4 of the imidazole core.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-methyl-4-(3-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-10(12-6-11-7)8-3-2-4-9(5-8)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
QWHZFXDGJKJAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 5-methyl-4-(3-nitrophenyl)-1H-imidazole, differing primarily in substituents or additional functional groups:
Key Observations from Structural Comparisons
Electron-Withdrawing vs. Trifluoromethyl and trifluoromethoxy groups () further amplify electron withdrawal, which may influence reactivity in nucleophilic substitution or catalysis.
Impact on Physical Properties :
- Melting points vary significantly: Carboxylate-substituted imidazoles () exhibit lower melting points (115–158°C), while halogenated analogs (e.g., chloro/bromo-indole derivatives in ) often exceed 200°C due to increased molecular symmetry and intermolecular interactions.
Synthetic Methodologies :
- The target compound’s synthesis may involve condensation of an aldehyde with amines or nitroarylation, akin to methods for 3-substituted imidazoles in .
- In contrast, carboxylate-substituted imidazoles () employ three-component tandem reactions, highlighting divergent synthetic pathways based on substituent complexity.
Spectroscopic Signatures: Nitro groups typically show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO2 stretching), consistent with analogs in . $ ^1 \text{H NMR} $ signals for aromatic protons in 3-nitrophenyl derivatives are expected downfield (δ 8.0–8.5 ppm), similar to observations in .
Resistance mechanisms in methylating agents (e.g., DTIC in ) underscore the pharmacological relevance of imidazole derivatives, though nitro groups may alter metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
